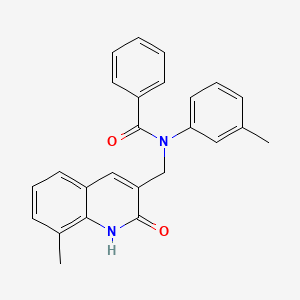
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to be effective in inhibiting protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various targets in the central nervous system .
Biochemical Pathways
Similar compounds have been shown to modulate oxidative stress and inflammatory pathways .
Pharmacokinetics
Similar compounds have been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been shown to have various effects, such as reversing depression-like behavior in mice, modulating oxido-nitrosative stress, and influencing the inflammatory pathway .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high purity. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has also been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has some limitations for lab experiments. It has been found to have low solubility in water, which can affect its bioavailability and pharmacokinetics. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has also been found to have off-target effects, which can affect its specificity and selectivity.
Orientations Futures
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has several potential future directions for research. One potential direction is the development of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide as a combination therapy with chemotherapy and radiation therapy for cancer. Another potential direction is the development of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has also been found to have potential therapeutic applications in viral infections, and further research is needed to explore this potential. Additionally, the development of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide analogs with improved solubility and specificity could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-2-methylpropanoate, followed by the reaction with potassium hydroxide and 1,2-dichloroethane to yield the intermediate compound. The final product is obtained by reacting the intermediate compound with N-ethylpropanamide in the presence of triethylamine and acetic acid. This method has been reported to yield 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide with a purity of over 99%.
Applications De Recherche Scientifique
3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has been found to protect neurons from apoptosis and oxidative stress. In viral infections, 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-ethylpropanamide has been found to inhibit the replication of various viruses, including HIV and HCV.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-15-11(18)7-8-12-16-13(17-19-12)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLPBJTZCMIRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

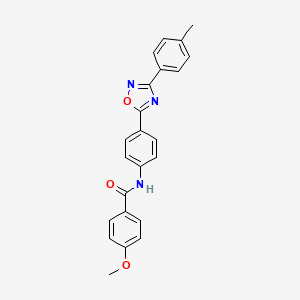
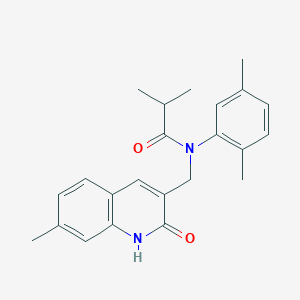
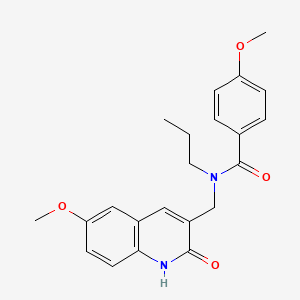


![4-(tert-butyl)-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687416.png)
![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)
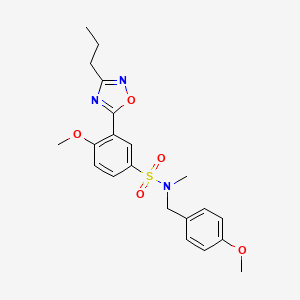
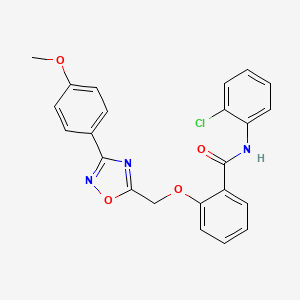

![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)
